molecular formula C15H10ClFO4 B6410939 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261935-73-2

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6410939
CAS RN: 1261935-73-2
M. Wt: 308.69 g/mol
InChI Key: SFSQZBWYVOTQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid, commonly referred to as 4-CMFBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It has been used in a variety of laboratory experiments and is a useful tool for scientists in the fields of biochemistry, physiology, and pharmacology. 4-CMFBA has a wide range of biochemical and physiological effects that make it an invaluable tool for scientific research.

Scientific Research Applications

4-CMFBA has a wide range of scientific research applications. It has been used in laboratory experiments to study the biochemical and physiological effects of various drugs and compounds. It has also been used to study the mechanism of action of various compounds and to investigate the effects of various compounds on cellular processes. Additionally, 4-CMFBA has been used in drug discovery and development, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-CMFBA is not completely understood. However, it is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It is thought to act by blocking the activity of these enzymes, thus preventing the breakdown of the drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMFBA have been studied extensively. It has been found to have a wide range of effects on various biochemical and physiological processes. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds, and to inhibit the uptake of certain drugs into cells. Additionally, 4-CMFBA has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

4-CMFBA has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool in the study of various compounds. However, there are also some limitations to the use of 4-CMFBA in laboratory experiments. For example, it has a relatively short shelf-life, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 4-CMFBA. For example, further research could be conducted to investigate the mechanism of action of 4-CMFBA, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to identify new applications for 4-CMFBA, such as in drug discovery and development. Finally, further research could be conducted to improve the synthesis process of 4-CMFBA, as well as to develop new methods of synthesizing the compound.

Synthesis Methods

4-CMFBA can be synthesized through a variety of methods. One of the most common methods is a two-step synthesis process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenyl bromide with potassium fluoride in DMF to form 4-chloro-3-methoxycarbonylphenyl fluoride. The second step involves the reaction of 4-chloro-3-methoxycarbonylphenyl fluoride with 2-fluorobenzoic acid in acetonitrile to form 4-CMFBA. This method has been widely used in research laboratories to synthesize 4-CMFBA in a cost-effective and efficient manner.

properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQZBWYVOTQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692038
Record name 4'-Chloro-3-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid

CAS RN

1261935-73-2
Record name 4'-Chloro-3-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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